molecular formula C16H17NO3 B11790168 Methyl 4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate CAS No. 1424995-10-7

Methyl 4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate

Cat. No.: B11790168
CAS No.: 1424995-10-7
M. Wt: 271.31 g/mol
InChI Key: UTMMKAJHINLCRL-UHFFFAOYSA-N
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Description

Methyl 4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate is a chemical compound with a unique structure that includes a carbazole core. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and materials science. The carbazole core is known for its stability and ability to participate in various chemical reactions, making it a valuable building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,4-dimethyl-2-cyclohexenone with an appropriate amine, followed by esterification to introduce the methyl ester group. The reaction conditions often include the use of solvents such as dimethylformamide and catalysts to facilitate the cyclization and esterification processes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Methyl 4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate involves its interaction with specific molecular targets. The carbazole core can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways involved depend on the specific application and the nature of the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4,4-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate is unique due to its carbazole core, which imparts stability and reactivity. This makes it a versatile compound for various synthetic applications, distinguishing it from other similar compounds that may lack the carbazole structure .

Properties

CAS No.

1424995-10-7

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

methyl 5,5-dimethyl-8-oxo-7,9-dihydro-6H-carbazole-3-carboxylate

InChI

InChI=1S/C16H17NO3/c1-16(2)7-6-12(18)14-13(16)10-8-9(15(19)20-3)4-5-11(10)17-14/h4-5,8,17H,6-7H2,1-3H3

InChI Key

UTMMKAJHINLCRL-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)C2=C1C3=C(N2)C=CC(=C3)C(=O)OC)C

Origin of Product

United States

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